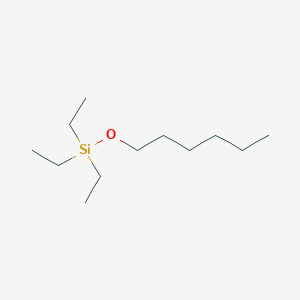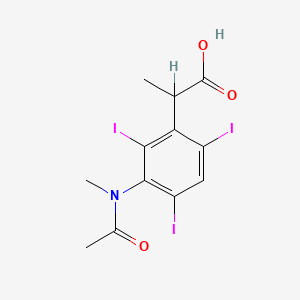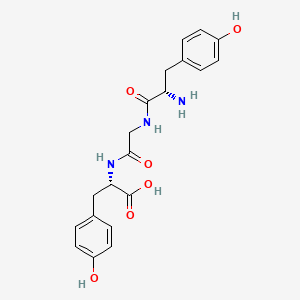phosphanium bromide CAS No. 15109-98-5](/img/structure/B14717137.png)
[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a thiophene ring, a triphenylphosphonium group, and a bromide ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.
Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
- 2-Oxo-2-(phenyl)ethylphosphanium bromide
- 2-Oxo-2-(furan-2-yl)ethylphosphanium bromide
- 2-Oxo-2-(pyridin-2-yl)ethylphosphanium bromide
Comparison: Compared to these similar compounds, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired.
Properties
CAS No. |
15109-98-5 |
|---|---|
Molecular Formula |
C24H20BrOPS |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
InChI Key |
GXCGYQXOUXCGRF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(Benzyloxy)carbonyl]-L-alanyl-D-alanyl-L-alanine](/img/structure/B14717064.png)



![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)

![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)

![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)


